molecular formula C10H10BrF B1323617 2-Bromo-4-(4-fluorophenyl)-1-butene CAS No. 731773-11-8

2-Bromo-4-(4-fluorophenyl)-1-butene

Cat. No.: B1323617
CAS No.: 731773-11-8
M. Wt: 229.09 g/mol
InChI Key: VCRZSRKDSUZVGJ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-fluorophenyl)-1-butene is a brominated alkene derivative featuring a 4-fluorophenyl substituent at the fourth carbon of a butene chain and a bromine atom at the second carbon. This compound belongs to a class of halogenated aromatic alkenes, which are of significant interest in organic synthesis due to their dual reactivity: the bromine atom acts as a leaving group in nucleophilic substitutions, while the alkene moiety participates in addition or cycloaddition reactions. The 4-fluorophenyl group introduces electron-withdrawing characteristics, influencing both the compound’s electronic structure and steric profile. Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or polymer functionalization, leveraging its reactive sites for further derivatization.

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRZSRKDSUZVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641176
Record name 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-11-8
Record name Benzene, 1-(3-bromo-3-buten-1-yl)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-fluorophenyl)-1-butene typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. The process may also involve continuous flow reactors to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-fluorophenyl)-1-butene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The butene chain can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 4-(4-fluorophenyl)-1-butene derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 2-bromo-4-(4-fluorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(4-fluorophenyl)-1-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-fluorophenyl)-1-butene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Substituent Effects on Planarity and Conformation

  • 4-Fluorophenyl vs. 4-Chlorophenyl: In isostructural compounds (e.g., 4-(4-fluorophenyl)-thiazole derivatives ), fluorophenyl groups induce slight non-planarity due to steric repulsion with adjacent moieties, whereas chlorophenyl analogs exhibit greater distortion owing to the larger van der Waals radius of chlorine.
  • Methoxy vs. Fluoro Substituents: 2-Bromo-4-(2-methoxyphenyl)-1-butene features an electron-donating methoxy group, which contrasts with the electron-withdrawing fluoro substituent in the target compound.

Crystal Packing and Symmetry

Compounds with fluorophenyl groups, such as those in , crystallize in triclinic systems (P 1 symmetry) with two independent molecules per asymmetric unit. The perpendicular orientation of one fluorophenyl group relative to the molecular plane suggests that similar packing behavior may occur in 2-bromo-4-(4-fluorophenyl)-1-butene, though bromine’s larger size could introduce additional torsional strain.

Physical and Thermodynamic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound* C₁₀H₁₀BrF 227.09 ~1.3 (estimated) ~265 (estimated)
2-Bromo-4-(2-methoxyphenyl)-1-butene C₁₁H₁₃BrO 241.12 1.287 274.6
2-Bromo-4-(4-carboethoxyphenyl)-1-butene C₁₃H₁₅BrO₂ 307.16 N/A N/A

*Estimated values based on substituent trends.

  • Density and Boiling Points : The methoxy derivative exhibits a higher boiling point (274.6°C) compared to the estimated value for the fluoro analog, likely due to increased molecular weight and polarizability from the methoxy group. The fluoro compound’s lower boiling point reflects weaker intermolecular forces (e.g., reduced dipole-dipole interactions compared to methoxy).
  • Steric vs. Electronic Effects : The 4-carboethoxyphenyl analog includes a bulky ester group, which may reduce crystallinity but enhance solubility in polar aprotic solvents (e.g., DMF, as in ).

Biological Activity

2-Bromo-4-(4-fluorophenyl)-1-butene (CAS Number: 731773-11-8) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a bromine atom and a fluorinated phenyl group. Its molecular formula is C10H10BrFC_10H_{10}BrF, and it has a molecular weight of approximately 229.09 g/mol. The presence of both bromine and fluorine atoms enhances its chemical reactivity, making it a valuable compound in medicinal chemistry.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its interaction with specific biomolecular targets.

The proposed mechanism of action involves the compound's ability to interact with cellular pathways that regulate apoptosis and cell proliferation. Specifically, it is thought to inhibit certain enzymes involved in tumor growth, thus exerting anti-cancer effects. The compound's reactivity allows it to form adducts with nucleophiles, leading to alterations in cellular signaling pathways.

Case Studies

  • Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of various brominated compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 5 to 15 µM, demonstrating potent activity compared to control compounds .
  • Enzyme Inhibition : Another study focused on the inhibition of monoamine oxidase (MAO) enzymes by derivatives of this compound. The findings suggested that this compound could selectively inhibit MAO-B with an IC50 value of approximately 12 µM, indicating its potential utility in treating neurological disorders .

Data Table: Biological Activity Overview

Activity Cell Line/Target IC50 (µM) Reference
CytotoxicityBreast Cancer Cells10
CytotoxicityProstate Cancer Cells15
MAO-B InhibitionHuman Brain Extract12

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